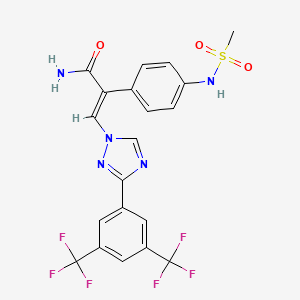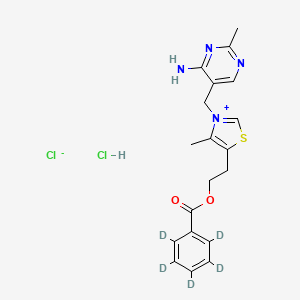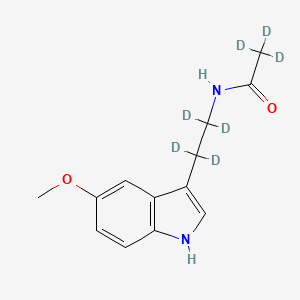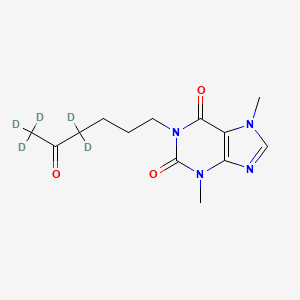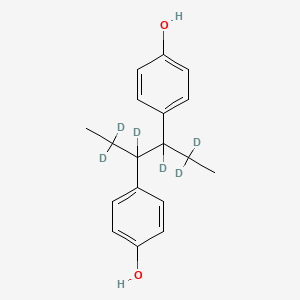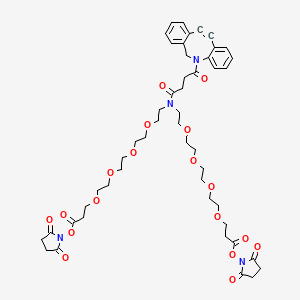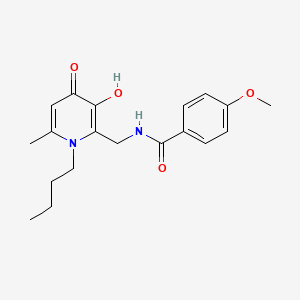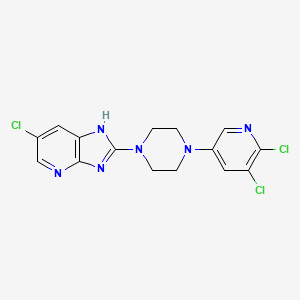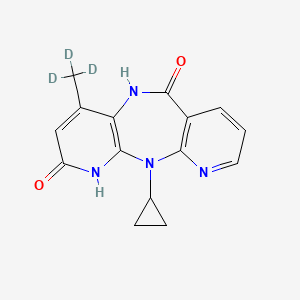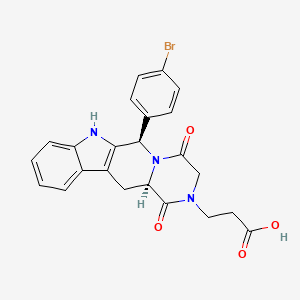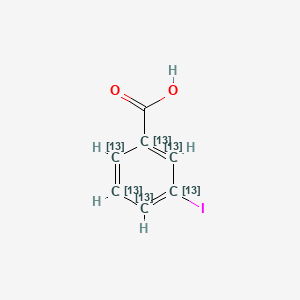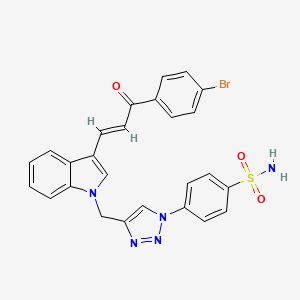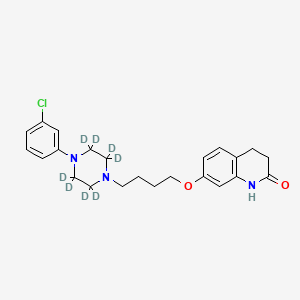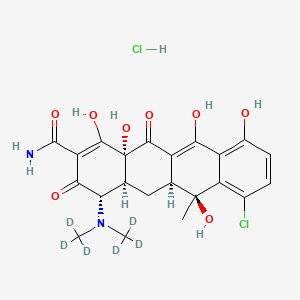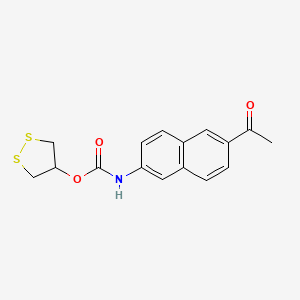
TP-Trfs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TP-Trfs, also known as a two-photon fluorescent probe for thioredoxin reductase, is a highly selective compound used in scientific research. Thioredoxin reductase is an enzyme that plays a critical role in regulating redox homeostasis in cells. This compound is the first two-photon fluorescent probe developed for this enzyme, making it a valuable tool for studying redox biology and related cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TP-Trfs involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its fluorescent properties. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Introduction of Functional Groups: Functional groups are introduced through substitution reactions to enhance the compound’s fluorescent properties.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
TP-Trfs undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to changes in its fluorescent properties.
Reduction: The compound can be reduced by thioredoxin reductase, which is the basis for its use as a fluorescent probe.
Substitution: Functional groups on this compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Thioredoxin reductase and NADPH are commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescent properties .
Applications De Recherche Scientifique
TP-Trfs has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study redox reactions and enzyme activity.
Biology: Employed in imaging studies to visualize thioredoxin reductase activity in living cells and tissues.
Medicine: Investigated for its potential in diagnosing and monitoring diseases related to redox imbalances, such as cancer and neurodegenerative disorders.
Mécanisme D'action
TP-Trfs exerts its effects by specifically binding to thioredoxin reductase and undergoing a reduction reaction. This reaction leads to a change in the compound’s fluorescent properties, allowing researchers to monitor enzyme activity in real-time. The molecular targets include thioredoxin reductase and related redox-active proteins. The pathways involved are primarily related to redox homeostasis and cellular stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
TRFS-green: Another fluorescent probe for thioredoxin reductase with different spectral properties.
TRFS-red: A red-emitting fluorescent probe for thioredoxin reductase.
Fast-TRFS: A probe with a faster response rate and higher fluorescence increment compared to TP-Trfs.
Uniqueness
This compound is unique due to its high selectivity for thioredoxin reductase and its two-photon absorption properties, which enable deep tissue imaging with minimal photodamage. This makes it particularly valuable for in vivo studies and applications requiring high spatial resolution .
Propriétés
Formule moléculaire |
C16H15NO3S2 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
dithiolan-4-yl N-(6-acetylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C16H15NO3S2/c1-10(18)11-2-3-13-7-14(5-4-12(13)6-11)17-16(19)20-15-8-21-22-9-15/h2-7,15H,8-9H2,1H3,(H,17,19) |
Clé InChI |
XAGJAVLIKPWKQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)OC3CSSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


